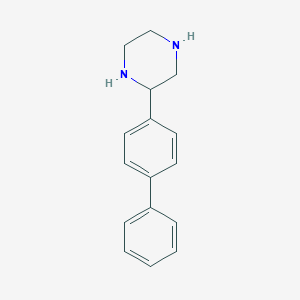

2-Biphenyl-4-yl-piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Biphenyl-4-yl-piperazine is an organic compound with the chemical formula C16H18N2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methylene chloride. This compound is primarily used in the field of drug synthesis and medicine, particularly in the synthesis of antipsychotic drugs, antidepressants, and anti-anxiety drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Biphenyl-4-yl-piperazine can be synthesized through a multi-step process:

Nitration of Phenyl: The first step involves nitrating phenyl to generate nitrobenzene.

Reduction of Nitrobenzene: The nitrobenzene is then reduced to aniline.

Reaction with Piperazine: Finally, aniline reacts with piperazine to produce this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Análisis De Reacciones Químicas

2-Biphenyl-4-yl-piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can also be reduced under appropriate conditions.

Substitution Reactions: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yl-piperazine oxide, while reduction may produce biphenyl-4-yl-piperazine hydride .

Aplicaciones Científicas De Investigación

2-Biphenyl-4-yl-piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including its role as a ligand for certain receptors.

Industry: this compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

2-Biphenyl-4-yl-piperazine can be compared with other similar compounds, such as:

Piperazine: A simpler structure with similar biological activities.

Piperidine: Another heterocyclic compound with different pharmacological properties.

Biphenyl Derivatives: Compounds with similar biphenyl structures but different functional groups.

Uniqueness: this compound is unique due to its specific combination of the biphenyl and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of various pharmaceuticals and specialty chemicals .

Comparación Con Compuestos Similares

- Piperazine

- Piperidine

- Biphenyl-4-yl-piperazine oxide

- Biphenyl-4-yl-piperazine hydride .

Actividad Biológica

2-Biphenyl-4-yl-piperazine (CAS No. 105242-10-2) is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a biphenyl moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A notable study reported its effectiveness against various cancer cell lines, including K562 (chronic myeloid leukemia) and T47D (breast cancer) cells. The compound's IC50 values suggest a promising potential as an antineoplastic agent.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison Control (Doxorubicin) | Control IC50 (µM) |

|---|---|---|---|

| K562 | 1.42 | Doxorubicin | 0.33 |

| T47D | 1.42 | Doxorubicin | 0.33 |

The presence of the biphenyl group enhances the compound's selectivity and potency against these cancer cell lines, as demonstrated in structure-activity relationship studies which highlight the significance of substituents on the piperazine ring .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Telomerase Activity : Some derivatives have shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells.

- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells through caspase-dependent pathways .

- Target Interaction : Molecular docking studies indicate strong interactions with key residues in target proteins, enhancing its efficacy.

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for additional pharmacological effects:

- Antidiabetic Potential : Some studies suggest that piperazine derivatives can exhibit antidiabetic activity, potentially through mechanisms involving α-glucosidase inhibition .

- Neuropharmacological Effects : The compound's ability to penetrate the blood-brain barrier and interact with neurotransmitter receptors positions it as a candidate for neurological disorders .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Anticancer | Inhibition of cell proliferation |

| Antidiabetic | α-glucosidase inhibition |

| Neuropharmacological | Interaction with CNS receptors |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Breast Cancer Treatment : A study demonstrated that this compound could significantly reduce tumor size in animal models when administered alongside conventional chemotherapy agents.

- Diabetes Management : Clinical trials are underway to evaluate its effectiveness in managing blood glucose levels in diabetic patients.

Propiedades

IUPAC Name |

2-(4-phenylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINYTMXFWCKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378058 |

Source

|

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105242-10-2 |

Source

|

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.